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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602271 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview and detailed protocol for the total synthesis of the natural product

(-)-5-deoxyenterocin, based on the first reported synthesis by Koser and Bach.

(-)-5-Deoxyenterocin is a polyketide natural product with a complex molecular architecture. Its

total synthesis represents a significant challenge and a notable achievement in organic

chemistry. The strategy developed by the Bach group utilizes a 16-step linear sequence,

commencing from the readily available starting material, pentane-1,3,5-triol. The synthesis

employs several key transformations, including two aldol reactions, a diastereoselective

hydroxylation, and a biomimetic twofold intramolecular aldol reaction to construct the core

structure. The overall yield for this elegant synthesis is reported to be 0.2%.[1][2][3]

This application note provides a detailed, step-by-step protocol for this synthesis, along with a

summary of the quantitative data and a visualization of the synthetic workflow.

Quantitative Data Summary
The following table summarizes the reported yields for the key stages of the synthesis,

culminating in an overall yield of 0.2% over the longest linear sequence of 16 steps.[1][2][3]
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Step Reaction Type Product Yield (%)

1-3
Acetalization and

Oxidation
Chiral Aldehyde -

4-5
Aldol Reaction and

Protection

Protected Aldol

Adduct
-

6-8
Functional Group

Manipulations

Key Aldehyde

Fragment
-

9
Second Aldol

Reaction

Carbon Skeleton

Assembly
-

10-12
Hydroxylation and

Protecting Group

Diastereomerically

Pure Intermediate
-

13-15
Oxidations and

Deprotections
Triketone Precursor -

16
Biomimetic

Intramolecular Aldol
(-)-5-Deoxyenterocin 10

Overall Yield
16 Steps (longest

linear sequence)
(-)-5-Deoxyenterocin 0.2

Note: Detailed step-by-step yields for intermediate reactions were not fully available in the

public literature. The final key cyclization step is reported to have a 10% yield.[1]

Experimental Protocols
The following are the detailed experimental protocols for the key transformations in the total

synthesis of (-)-5-deoxyenterocin.

Key Stage 1: Synthesis of the Chiral Aldehyde (Steps 1-
3)
The synthesis begins with the protection of the C1 and C5 hydroxyl groups of pentane-1,3,5-

triol using (-)-menthone as a chiral auxiliary to introduce asymmetry. This is followed by

oxidation of the remaining C3 hydroxyl group to the corresponding aldehyde.
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Materials:

Pentane-1,3,5-triol

(-)-Menthone

p-Toluenesulfonic acid (p-TsOH)

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (TEA)

Dichloromethane (DCM)

Anhydrous solvents and inert atmosphere setup

Protocol:

Acetalization: To a solution of pentane-1,3,5-triol in an appropriate anhydrous solvent, add

(-)-menthone and a catalytic amount of p-TsOH. The reaction is stirred at room temperature

until the formation of the chiral acetal is complete, as monitored by thin-layer

chromatography (TLC).

Purification: The reaction mixture is quenched, and the product is extracted with an organic

solvent. The combined organic layers are washed, dried, and concentrated under reduced

pressure. The resulting diastereomers are separated by column chromatography.

Swern Oxidation: The purified chiral alcohol is dissolved in anhydrous DCM and cooled to

-78 °C under an inert atmosphere. A solution of oxalyl chloride in DCM is added dropwise,

followed by the addition of DMSO. After stirring for the appropriate time, TEA is added, and

the reaction is allowed to warm to room temperature.

Work-up and Purification: The reaction is quenched with water, and the aqueous layer is

extracted with DCM. The combined organic layers are washed, dried, and concentrated. The

crude aldehyde is purified by column chromatography to yield the desired chiral aldehyde.
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Key Stage 2: First Aldol Reaction and Functional Group
Manipulations (Steps 4-8)
The synthesized chiral aldehyde undergoes an aldol reaction with a suitable enolate, followed

by a series of protection and functional group transformations to yield a key aldehyde

intermediate.

Materials:

Chiral aldehyde from Stage 1

Appropriate ketone or ester for enolate formation

Lithium diisopropylamide (LDA) or other suitable base

Protecting group reagents (e.g., TBDMSCl)

Reagents for functional group transformations (e.g., DIBAL-H, oxidizing agents)

Anhydrous solvents and inert atmosphere setup

Protocol:

Aldol Reaction: The ketone or ester is deprotonated with LDA at low temperature (-78 °C) to

form the corresponding enolate. The chiral aldehyde is then added to the enolate solution,

and the reaction is stirred until completion.

Protection and Transformation: The resulting aldol product is protected, and subsequent

functional group manipulations are carried out to afford the key aldehyde fragment for the

next aldol reaction. These steps may involve reduction of ester groups, oxidation of alcohols,

and protection of hydroxyl groups. Each step requires careful monitoring by TLC and

purification by column chromatography.

Key Stage 3: Second Aldol Reaction and
Diastereoselective Hydroxylation (Steps 9-12)
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The key aldehyde fragment is subjected to a second aldol reaction to assemble the carbon

backbone. This is followed by a crucial diastereoselective hydroxylation step.

Materials:

Aldehyde fragment from Stage 2

Enolate partner for the second aldol reaction

Hydroxylation agent (e.g., Davis oxaziridine)

Anhydrous solvents and inert atmosphere setup

Protocol:

Second Aldol Reaction: Similar to the first aldol reaction, an enolate is generated and

reacted with the aldehyde fragment to construct the full carbon skeleton of the precursor.

Diastereoselective Hydroxylation: The product of the second aldol reaction is then subjected

to a diastereoselective hydroxylation. This step is critical for setting the stereochemistry of

the final product. The reaction conditions are optimized to achieve high diastereoselectivity.

Key Stage 4: Final Steps to (-)-5-Deoxyenterocin (Steps
13-16)
The final steps of the synthesis involve a series of oxidations and deprotections to generate the

triketone precursor, which then undergoes a biomimetic intramolecular aldol cyclization.

Materials:

Hydroxylated intermediate from Stage 3

Oxidizing agents (e.g., Dess-Martin periodinane)

Deprotection reagents (e.g., TBAF)

Base for cyclization (e.g., K2CO3)
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Anhydrous solvents and inert atmosphere setup

Protocol:

Oxidation and Deprotection: The hydroxyl groups are oxidized to the corresponding ketones,

and any protecting groups are removed to reveal the triketone precursor.

Biomimetic Intramolecular Aldol Reaction: The triketone precursor is treated with a suitable

base to induce a twofold intramolecular aldol reaction, leading to the formation of the

complex tricyclic core of (-)-5-deoxyenterocin. This final step is reported to proceed with a

10% yield.[1]

Final Purification: The final product, (-)-5-deoxyenterocin, is purified using chromatographic

techniques to yield the pure natural product.

Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key stages in the total synthesis of (-)-5-deoxyenterocin.
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Caption: Key stages in the total synthesis of (-)-5-deoxyenterocin.

This detailed protocol and the accompanying information are intended to provide a valuable

resource for researchers engaged in natural product synthesis and drug discovery. The

successful total synthesis of (-)-5-deoxyenterocin opens avenues for the synthesis of its

analogs and further investigation into its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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